molecular formula C11H10INO2 B2780072 1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 159600-58-5

1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2780072
CAS No.: 159600-58-5
M. Wt: 315.11
InChI Key: UGSCAMGGLXAANB-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It’s a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule . The BCP structure has been used as an unusual bioisostere for a phenyl ring .


Synthesis Analysis

The synthesis of BCP derivatives has been a subject of extensive research. For example, Pellicciari and co-workers described the synthesis of a BCP analogue of (S)-(4-carboxyphenyl)glycine, which showed selective and potent activity as an antagonist of the metabolic glutamate receptor mGluR1 . Another study reported the asymmetric synthesis of an aromatic lipoxin B4 analogue containing a conformationally rigid and potentially more metabolically resistant BCP ring .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The structure is highly strained . In a study, X-ray analysis revealed the presence of various non-covalent interactions including I···I, I···N, N H···O, C H···O, and H C···H C contacts .


Chemical Reactions Analysis

BCPs have been used in various chemical reactions. For example, they have been used to make [1.1.1]propellane . In another study, a cooperative N-heterocyclic carbene (NHC) and iridium complex was used for the synthesis of 1,3-disubstituted BCP ketones .

Mechanism of Action

The mechanism of action of BCP derivatives can vary depending on the specific compound. For example, a BCP analogue of (S)-(4-carboxyphenyl)glycine showed selective and potent activity as an antagonist of the metabolic glutamate receptor mGluR1 .

Properties

IUPAC Name

1-iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-1-3-9(4-2-8)13(14)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSCAMGGLXAANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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